WNK4 vs WNK1 Isoform Selectivity
STOCK2S-26016 exhibits 2.15-fold higher potency for WNK4 (IC50 = 16 μM) compared to WNK1 (IC50 = 34.4 μM) [1]. In contrast, the orthosteric pan-WNK inhibitor WNK463 shows non-selective, sub-nanomolar inhibition across all four WNK isoforms: WNK1 IC50 = 5 nM, WNK2 IC50 = 1 nM, WNK3 IC50 = 6 nM, and WNK4 IC50 = 9 nM [2].
| Evidence Dimension | WNK isoform inhibitory potency (IC50) |
|---|---|
| Target Compound Data | WNK4 IC50 = 16 μM; WNK1 IC50 = 34.4 μM |
| Comparator Or Baseline | WNK463: WNK1 IC50 = 5 nM, WNK2 IC50 = 1 nM, WNK3 IC50 = 6 nM, WNK4 IC50 = 9 nM |
| Quantified Difference | STOCK2S-26016 is ~3200-fold less potent against WNK1 than WNK463 (34.4 μM vs. 5 nM) but with distinct isoform selectivity |
| Conditions | In vitro kinase activity assays; specific experimental conditions for STOCK2S-26016 per Mori et al. (2013); for WNK463 per Yamada et al. (2016) |
Why This Matters
STOCK2S-26016's micromolar potency and isoform selectivity profile make it suitable for applications requiring partial pathway inhibition or probing WNK4-predominant signaling, whereas WNK463's pan-inhibition at nanomolar concentrations is better suited for complete pathway blockade studies.
- [1] Mori T, Kikuchi E, Watanabe Y, Fujii S, Ishigami-Yuasa M, Kagechika H, Sohara E, Rai T, Sasaki S, Uchida S. Chemical library screening for WNK signalling inhibitors using fluorescence correlation spectroscopy. Biochem J. 2013;455(3):339-45. View Source
- [2] Yamada K, Park HM, Rigel DF, DiPetrillo K, Whalen EJ, Anisowicz A, Beil M, Berstler J, Brocklehurst CE, Burdick DA, et al. Small-molecule WNK inhibition regulates cardiovascular and renal function. Nat Chem Biol. 2016;12(11):896-898. View Source
